1-[(4-ETHOXYPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE
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Overview
Description
1-[(4-ETHOXYPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE is an organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of an ethoxyphenyl group, a sulfonyl group, and a pyrimidinyl group attached to a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(4-ETHOXYPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE involves several steps. One common method includes the reaction of 4-ethoxybenzenesulfonyl chloride with 2-pyrimidinylpiperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(4-ETHOXYPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ethoxyphenyl group using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-ETHOXYPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-ETHOXYPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition. The pyrimidinyl group may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
1-[(4-ETHOXYPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE can be compared with other sulfonyl piperazines, such as:
1-[(4-CHLOROPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE: This compound has a chlorophenyl group instead of an ethoxyphenyl group, which may affect its chemical reactivity and biological activity.
1-[(4-METHOXYPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE: The presence of a methoxy group can influence the compound’s solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-2-23-14-4-6-15(7-5-14)24(21,22)20-12-10-19(11-13-20)16-17-8-3-9-18-16/h3-9H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHCYSYKVUCQCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200038 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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